molecular formula C8H9FN2S B1334751 N-(4-fluorobenzyl)thiourea CAS No. 405-74-3

N-(4-fluorobenzyl)thiourea

Cat. No. B1334751
CAS RN: 405-74-3
M. Wt: 184.24 g/mol
InChI Key: UZJXXZZIIAZHAL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)thiourea is a chemical compound with the molecular formula C8H9FN2S . It is also known by other names such as 4-Fluorobenzylisothiocyanate or 4-FBITC.


Molecular Structure Analysis

The molecular structure of N-(4-fluorobenzyl)thiourea consists of a thiourea group attached to a 4-fluorobenzyl group . The molecular weight of the compound is 184.24 g/mol . The InChIKey, a unique identifier for the compound, is UZJXXZZIIAZHAL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-(4-fluorobenzyl)thiourea has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 184.04704763 g/mol . The topological polar surface area of the compound is 70.1 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

N-(4-fluorobenzyl)thiourea derivatives have been extensively studied for their synthesis and structural properties. For instance, Saeed et al. (2010) synthesized 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, characterized by various spectroscopy techniques and X-ray diffraction, revealing the planarity of the carbonyl and thiourea groups and their antiperiplanar conformation (Saeed et al., 2010).

Similarly, Erben et al. (2011) prepared 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, where vibrational spectra and theoretical calculations were used to analyze the structural and conformational properties (Erben et al., 2011).

Antibacterial Studies

Some derivatives of N-(4-fluorobenzyl)thiourea have been evaluated for their antibacterial properties. Sapari et al. (2014) reported the synthesis of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, which was screened for antibacterial studies (Sapari et al., 2014).

Pharmacological Evaluation

N-(4-fluorobenzyl)thiourea derivatives have also been explored for their pharmacological potential. For instance, a study by Shakoor and Asghar (2021) involved synthesizing metal complexes of thiourea with O and S donor ligands, which displayed a broad spectrum of biological applications, including antibacterial and antifungal activities (Shakoor & Asghar, 2021).

Antiviral Activities

The antiviral properties of N-(4-fluorobenzyl)thiourea derivatives have been investigated as well. A study by El-Brollosy et al. (2007) focused on synthesizing and evaluating the antiviral properties of 6‐(fluorobenzyl) analogues of HIV drugs, showing good activity against wild type HIV-1 (El‐Brollosy et al., 2007).

Synthesis of Metal Complexes

Research has also been conducted on the synthesis of metal complexes with thiourea derivative ligands. A study by Hussain et al. (2020) synthesized new bioactive Cu(I) thiourea derivatives, which were characterized spectroscopically and evaluated for their interaction with DNA and antioxidant activity (Hussain et al., 2020).

Enantioselective Fluorination

The use of thiourea catalysts in enantioselective fluorination of β-keto esters has been demonstrated, where N-fluorobisbenzenesulphonimide (NFSI) was used as the fluorination reagent to achieve good to excellent enantioselectivity (Xu et al., 2012).

Antimicrobial Activity

The antimicrobial activity of N-(4-fluorobenzyl)thiourea derivatives has also been a point of interest. A study by Gumus et al. (2017) synthesized N -(dibenzylcarbamothioyl)-3-methylbutanamide and evaluated its in-vitro antibacterial and antifungal activity, also analyzing its molecular structure through X-ray diffraction and Hirshfeld surface analysis (Gumus et al., 2017).

properties

IUPAC Name

(4-fluorophenyl)methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJXXZZIIAZHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385072
Record name N-(4-fluorobenzyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)thiourea

CAS RN

405-74-3
Record name N-(4-fluorobenzyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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